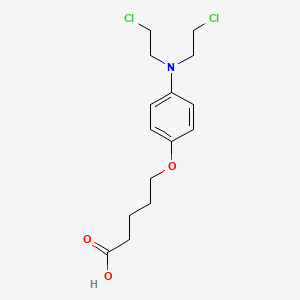
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is a complex organic compound with significant applications in various fields. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid containing five carbon atoms. The compound is known for its unique chemical structure, which includes a valeric acid backbone with a bis(2-chloroethyl)amino group attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by disrupting their DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-Aminovaleric acid: A derivative of valeric acid with an amino group, known for its role in the synthesis of biopolymers.
Valeric acid: The parent compound, used in the synthesis of esters and other derivatives.
Bis(2-chloroethyl)amine: A related compound with similar chemical properties, used in the synthesis of various organic molecules.
Uniqueness
Valeric acid, 5-(p-(bis(2-chloroethyl)amino)phenoxy)- is unique due to its combination of a valeric acid backbone with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in both research and industrial applications.
Properties
CAS No. |
92700-02-2 |
|---|---|
Molecular Formula |
C15H21Cl2NO3 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
5-[4-[bis(2-chloroethyl)amino]phenoxy]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO3/c16-8-10-18(11-9-17)13-4-6-14(7-5-13)21-12-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) |
InChI Key |
BVLNFTAVPDUETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















